![molecular formula C16H18N2O4S2 B2617441 N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide CAS No. 1171696-15-3](/img/structure/B2617441.png)
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide
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Overview
Description
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide is a chemical compound that has gained significant attention in scientific research. This compound is a potential candidate for drug development due to its unique chemical structure and potential therapeutic properties.
Mechanism of Action
Target of Action
The compound “N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide” is a thiophene derivative. Thiophene derivatives are known to possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions .
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The pharmacokinetic properties of a compound can be influenced by its chemical structure, and thiophene derivatives are generally well-absorbed and distributed in the body .
Result of Action
Thiophene derivatives are known to have a wide range of effects at the molecular and cellular level, contributing to their diverse therapeutic properties .
Advantages and Limitations for Lab Experiments
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and has a high yield. The compound is also stable and can be stored for extended periods. However, the compound is not water-soluble, which may limit its use in certain experiments. Additionally, the compound is relatively new and has not been extensively studied in vivo.
Future Directions
There are several future directions for the study of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide. One direction is to investigate the compound's potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease. Another direction is to study the compound's mechanism of action in more detail to identify specific targets for drug development. Additionally, the compound's pharmacokinetics and toxicity need to be studied in vivo to determine its safety and efficacy as a potential drug candidate.
In conclusion, this compound is a promising chemical compound with potential therapeutic applications. The compound's unique chemical structure and potential therapeutic properties make it an attractive candidate for drug development. Further studies are needed to fully understand the compound's mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide involves several steps. The first step involves the reaction of 2-chloro-1-methoxyethane with 2-aminobenzoic acid to form 1-(2-methoxyacetyl)-2-aminobenzene. This intermediate is then reacted with 1,2,3,4-tetrahydroquinoline-7-thiol to form the desired product, this compound. The synthesis method has been optimized to yield high purity and high yield of the final product.
Scientific Research Applications
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide has been extensively studied for its potential therapeutic applications. The compound has shown promise in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been investigated for its anti-inflammatory and anti-bacterial properties.
properties
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-22-11-15(19)18-8-2-4-12-6-7-13(10-14(12)18)17-24(20,21)16-5-3-9-23-16/h3,5-7,9-10,17H,2,4,8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFGJZHJTCSLNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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